chemical structure of UAA crosslinker 1 (AzK)
chemical structure of UAA crosslinker 1 (AzK)
An In-depth Technical Guide to the Unnatural Amino Acid (UAA) Crosslinker: Nε-azido-L-lysine (AzK)
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of Nε-azido-L-lysine (AzK), a versatile unnatural amino acid (UAA) that has become an indispensable tool for researchers, scientists, and drug development professionals. We will move beyond simple definitions to provide a comprehensive understanding of AzK's chemical properties, its site-specific incorporation into proteins, and its application in mapping protein-protein interactions through a suite of powerful bioorthogonal and photo-activated crosslinking chemistries.
The Core Principle: Why AzK is a Powerful Tool
Traditional chemical crosslinking methods often rely on targeting naturally abundant amino acid side chains, such as the primary amines in lysine or the sulfhydryls in cysteine.[1] This can lead to a heterogeneous mixture of products and a lack of precise control over the crosslinking site. The advent of genetic code expansion technology allows for the site-specific incorporation of unnatural amino acids, like AzK, into a protein's sequence.[2][3][4] This introduces a unique chemical handle—the azide group—that is bioorthogonal, meaning it is inert to the vast majority of biological functional groups and will not interfere with native cellular processes.[5][6][7] This unparalleled specificity is the foundation of AzK's utility, enabling precise, targeted investigations of protein structure and interactions.
Chemical Structure and Properties of AzK
Nε-azido-L-lysine, also known as (S)-2-Amino-6-azidohexanoic acid, is a derivative of the natural amino acid L-lysine.[8] The key modification is the replacement of the epsilon-amino group with an azide (-N₃) moiety.
Caption: Chemical Structure of Nε-azido-L-lysine (AzK).
Table 1: Physicochemical Properties of AzK
| Property | Value | Source |
| Synonyms | (S)-6-Azido-2-amino-hexanoic acid, 6-Azido-L-norleucine | [8][9] |
| Molecular Formula | C₆H₁₂N₄O₂ | [8] |
| Molecular Weight | 172.19 g/mol (free acid) | [8] |
| Appearance | White crystalline powder | [9] |
| Key Functional Group | Azide (-N₃) | [9] |
Site-Specific Incorporation: Placing AzK with Precision
The power of AzK is unlocked by its precise placement within a protein of interest. This is achieved through a technique known as amber stop codon suppression.[2][10][11][12]
The Mechanism of Amber Suppression
In molecular biology, the UAG codon, known as the "amber" stop codon, signals the termination of protein synthesis. The amber suppression methodology repurposes this codon to encode for the UAA.[13] This requires two key components delivered to the expression system (e.g., E. coli or mammalian cells):
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme, such as a pyrrolysyl-tRNA synthetase (PylRS), that uniquely recognizes and charges AzK.[13][14]
-
An Orthogonal tRNA: A corresponding transfer RNA (tRNA) with an anticodon (CUA) that recognizes the UAG codon but is not recognized by any of the cell's native aaRS enzymes.[13][14]
When the gene of interest, modified to contain a UAG codon at the desired location, is expressed in cells containing this orthogonal pair and supplemented with AzK in the growth media, the ribosome will insert AzK at the UAG site instead of terminating translation.[4][14]
Caption: Workflow for site-specific incorporation of AzK via amber suppression.
The Azide as a Chemical Hub: Crosslinking Chemistries
Once incorporated, the azide group of AzK serves as a versatile handle for several distinct crosslinking reactions. The choice of reaction is critical and depends entirely on the experimental goal, particularly whether the study is conducted in vitro or within living cells.
Bioorthogonal Ligation: "Click Chemistry" and Beyond
Bioorthogonal reactions are highly specific and can proceed in complex biological environments without cross-reacting with native molecules.[7][15]
The Staudinger ligation is a reaction between an azide and a specifically engineered triarylphosphine to form a stable amide bond.[5][16][][18] This reaction is highly chemoselective, metal-free, and proceeds under mild, aqueous conditions, making it well-suited for applications in living cells.[6][19]
-
Mechanism: The phosphine attacks the azide, leading to an aza-ylide intermediate which rearranges to form a stable amide bond, releasing N₂.[5][16]
-
Causality: The choice of a phosphine reagent with an ortho-ester trap is crucial; this trap facilitates the intramolecular reaction that leads to the stable amide bond, preventing the aza-ylide intermediate from simply hydrolyzing, which would occur in a classic Staudinger reaction.[6][16]
Caption: Reaction scheme for the Staudinger Ligation.
CuAAC is a cornerstone of "click chemistry," involving the reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted triazole ring.[20][21] It is exceptionally efficient and high-yielding.[20]
-
Mechanism: A Cu(I) catalyst activates the terminal alkyne, facilitating a cycloaddition with the azide.[21][22]
-
Causality: The reaction requires a source of Cu(I). Typically, a Cu(II) salt like CuSO₄ is used with a reducing agent, such as sodium ascorbate, to generate and maintain the active Cu(I) state.[22][23][24] However, the copper catalyst can be toxic to cells, primarily due to the generation of reactive oxygen species, limiting its use in live-cell imaging.[19][23] The addition of a copper-binding ligand can both accelerate the reaction and protect biomolecules from oxidative damage.[23][24]
To overcome the cytotoxicity of CuAAC, SPAAC was developed. This reaction uses a strained cycloalkyne (e.g., DBCO, BCN) instead of a terminal alkyne.[25][][27] The high ring strain of the cycloalkyne provides the energy to drive the cycloaddition with an azide without the need for a metal catalyst.[25][]
-
Mechanism: The inherent strain of the cyclooctyne ring is released upon the [3+2] cycloaddition with the azide, forming a stable triazole linkage.[]
-
Causality: The absence of a copper catalyst makes SPAAC highly biocompatible and the preferred method for live-cell and in vivo labeling and crosslinking applications.[19][25][28] The kinetics of the reaction can be tuned by modifying the structure of the cycloalkyne.[29]
Table 2: Comparison of Bioorthogonal Ligation Chemistries
| Feature | Staudinger Ligation | CuAAC | SPAAC |
| Reactant Pair | Azide + Phosphine | Azide + Terminal Alkyne | Azide + Strained Alkyne |
| Catalyst | None | Cu(I) | None |
| Biocompatibility | High (Metal-free) | Low (Copper toxicity) | High (Metal-free) |
| Kinetics | Moderate | Very Fast | Moderate to Fast |
| Primary Use Case | Live-cell labeling, in vitro conjugation | In vitro conjugation, complex lysates | Live-cell labeling, in vivo studies |
Photo-Activated Crosslinking
In addition to bioorthogonal reactions, the azide group can function as a photo-crosslinker.
-
Mechanism: Upon exposure to UV light (typically ~365 nm), the azide group loses N₂ gas and forms a highly reactive nitrene intermediate.[30] This nitrene can non-selectively insert into nearby C-H and N-H bonds, creating a covalent crosslink to any interacting molecule in close proximity at the moment of photoactivation.[30][31]
-
Causality: This method is ideal for capturing weak or transient protein-protein interactions that might not survive other purification methods.[32][33] The "zero-length" nature of the crosslink provides high-resolution distance constraints. The trade-off is its non-specificity; the nitrene will react with almost any bond, requiring careful experimental design and controls.
Experimental Protocols: A Practical Guide
The following protocols are generalized starting points. As a senior scientist, I must emphasize that optimization is critical for every new protein system.
Protocol: Site-Specific Incorporation of AzK in Mammalian Cells
-
Plasmid Preparation: Prepare high-purity plasmids for your gene of interest (with a UAG codon at the desired site) and the orthogonal PylRS/tRNA pair. A 1:4 ratio of GOI:PylRS/tRNA plasmids is a good starting point.[14]
-
Cell Culture & Transfection: Plate HEK293T or CHO cells to be 70-80% confluent on the day of transfection. Co-transfect the plasmids using a suitable transfection reagent.
-
AzK Supplementation: 6-8 hours post-transfection, replace the culture medium with fresh medium supplemented with AzK. A final concentration of 0.5-1.0 mM is a common starting point.[14]
-
Protein Expression: Allow the protein to express for 24-48 hours. The optimal time will depend on the protein's expression dynamics.
-
Verification: Harvest the cells, lyse, and verify the incorporation of AzK and expression of the full-length protein via SDS-PAGE and Western Blotting. Final confirmation should be performed using mass spectrometry to detect the mass shift corresponding to AzK incorporation.[34][35]
Protocol: CuAAC for In Vitro Crosslinking
-
Sample Preparation: Purify your AzK-containing "bait" protein and your alkyne-tagged "prey" protein or molecule. Prepare them in a suitable buffer (e.g., phosphate buffer, pH 7.2-7.8).
-
Reagent Preparation: Prepare fresh stock solutions: 20 mM CuSO₄, 50 mM ligand (e.g., THPTA), and 100 mM sodium ascorbate.[24]
-
Reaction Setup: In a microcentrifuge tube, combine the bait and prey proteins. Add the reagents sequentially. A typical final concentration might be: 0.25 mM CuSO₄, 1.25 mM Ligand, and 5 mM sodium ascorbate.[24] The reaction should be protected from oxygen.[23]
-
Incubation: Incubate at room temperature for 1 hour.
-
Analysis: Analyze the reaction products by SDS-PAGE to observe the formation of a higher molecular weight crosslinked species. The identity of the crosslinked product should be confirmed by mass spectrometry.[36][37]
Protocol: Photo-Crosslinking in Live Cells
-
Protein Expression: Express the AzK-containing protein in mammalian cells as described in Protocol 4.1.
-
UV Irradiation: Wash the cells with cold PBS. Place the culture plate on ice and expose the cells to UV light (e.g., 365 nm) for 15-30 minutes.[30] The optimal duration and intensity must be determined empirically to maximize crosslinking while minimizing cellular damage.[30]
-
Cell Lysis and Enrichment: Lyse the cells under denaturing conditions to preserve the covalent crosslinks. If your bait protein is tagged (e.g., with a His or Strep-tag), perform affinity purification to enrich for the crosslinked complexes.
-
Proteomic Analysis: Digest the enriched sample with a protease (e.g., trypsin) and analyze the resulting peptides by high-resolution LC-MS/MS.[38]
-
Data Analysis: Use specialized crosslink identification software (e.g., pLink, MaxLynx) to identify the cross-linked peptide pairs from the complex mass spectrometry data. This will reveal the identity of the interacting proteins and the specific sites of interaction.[36]
Conclusion and Authoritative Grounding
Nε-azido-L-lysine (AzK) is more than just another chemical reagent; it is a platform for precision protein engineering. By leveraging the fidelity of genetic code expansion, researchers can place a bioorthogonal azide handle at virtually any position within a protein. This unlocks a suite of powerful and highly specific ligation and crosslinking chemistries, from the biocompatible Staudinger ligation and SPAAC reactions ideal for live-cell studies to the efficient CuAAC for in vitro applications and photo-activation for capturing transient interactions. The self-validating nature of these protocols, culminating in mass spectrometric identification of crosslinked products, provides an unparalleled level of confidence in the study of protein-protein interactions, paving the way for new discoveries in fundamental biology and the development of novel therapeutics.
References
- Staudinger Ligation Reaction Chemistry. Thermo Fisher Scientific.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
- SPAAC: Strain-Promoted Click Reaction. BOC Sciences.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
- In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs. PMC.
- Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli.
- Synthesis and protein incorporation of azido-modified unn
- Development of a high yielding expression platform for the introduction of non-natural amino acids in protein sequences. PMC.
- Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology.
- Staudinger Lig
- A New Way To Engineer Cells: The Staudinger Ligation.
- Staudinger Lig
- Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline
- Synthesis and Protein Incorporation of Azido-Modified Unn
- Unnatural Amino Acid-Based Conjugation.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)
- Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. PMC.
- Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals.
- Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. RSC Publishing.
- Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylatedglycoconjugates: a comparative study.
- Amber suppression mediated PazK incorporation into protein in mammalian cells.
- Intramolecular cross-linking of proteins with azobenzene-based cross-linkers. PubMed.
- Application Notes and Protocols for Protein Crosslinking with 6-azido-N-(2-chloroethyl)hexanamide. BenchChem.
- Metabolic glycoengineering : exploring glycosylation with bioorthogonal chemistry. University of Konstanz.
- A comparative study of bioorthogonal reactions with azides. PubMed.
- The Staudinger ligation-a gift to chemical biology. PubMed.
- Azido lysine. PubChem.
- Rational optimization of amber suppressor tRNAs toward efficient incorporation of a non-natural amino acid into protein in a eukaryotic whe
- Efficient Multisite Unnatural Amino Acid Incorporation in Mammalian Cells via Optimized Pyrrolysyl tRNA Synthetase/tRNA Expression and Engineered eRF1. Journal of the American Chemical Society.
- Incorporation of Unnatural Amino Acids into Proteins with mammalian epxression systems. ACROBiosystems.
- Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. PubMed.
- Characterization of protein crosslinks via mass spectrometry and an open-modification search str
- Analysis of Protein Structure by Cross-Linking Combined with Mass Spectrometry. JoVE.
- The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. PMC.
- Nε-Azido-L-Lysine hydrochloride. Chem-Impex.
- Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue. PMC.
- Recent Development of Photo-Cross-Linkers as Tools for Biomedical Research. CHIMIA.
- Ne-Azido-L-Lysine hydrochloride. Sigma-Aldrich.
- Photocrosslinking of glycoconjugates using metabolically incorporated diazirine-containing sugars.
- Insights on Chemical Crosslinking Str
- Applications of protein crosslinking in food products. Food Research.
- 6-Azido-L-lysine HCl. baseclick.
- Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology.
Sources
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 3. Unnatural Amino Acid-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 4. Incorporation of Unnatural Amino Acids into Proteins with mammalian epxression systems - Profacgen [profacgen.com]
- 5. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]
- 7. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Azido-L-lysine HCl [baseclick.eu]
- 9. chemimpex.com [chemimpex.com]
- 10. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational optimization of amber suppressor tRNAs toward efficient incorporation of a non-natural amino acid into protein in a eukaryotic wheat germ extract - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of a high yielding expression platform for the introduction of non-natural amino acids in protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 16. Staudinger Ligation [sigmaaldrich.com]
- 18. The Staudinger ligation-a gift to chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Click Chemistry [organic-chemistry.org]
- 21. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 23. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 27. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization [mdpi.com]
- 28. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. chimia.ch [chimia.ch]
- 32. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 35. Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 37. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
